molecular formula C17H13ClFN3O B12744184 6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one CAS No. 112634-58-9

6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one

Cat. No.: B12744184
CAS No.: 112634-58-9
M. Wt: 329.8 g/mol
InChI Key: FBZZFERPOIOJFG-UHFFFAOYSA-N
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Description

6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one is a spirocyclic quinazolinone derivative characterized by a pyrrolidine ring fused to a quinazolinone scaffold. Its molecular formula is C₁₇H₁₃ClFN₃O, with a molecular weight of 341.76 g/mol . The compound features a chlorine substituent at the 6' position and a 2-fluorophenyl group at the 4' position (Figure 1), which are critical for its steric and electronic properties. It is listed under CAS numbers 112634-58-9 and 870065-88-6, with suppliers identified in chemical databases .

Spirocyclic architectures like this are of interest due to their conformational rigidity, which enhances binding specificity in medicinal chemistry applications.

Properties

CAS No.

112634-58-9

Molecular Formula

C17H13ClFN3O

Molecular Weight

329.8 g/mol

IUPAC Name

6-chloro-4-(2-fluorophenyl)spiro[1H-quinazoline-2,4'-pyrrolidine]-2'-one

InChI

InChI=1S/C17H13ClFN3O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)22-17(21-14)8-15(23)20-9-17/h1-7,21H,8-9H2,(H,20,23)

InChI Key

FBZZFERPOIOJFG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one typically involves the formation of the spirocyclic structure through a series of reactions. One common approach is the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Chloro-4’-(2-fluorophenyl)spiro(pyrrolidine-3,2’(1’H)-quinazolin)-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one with structurally related spiro compounds:

Compound Name Molecular Formula Key Substituents Biological Relevance/Notes Reference
6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one C₁₇H₁₃ClFN₃O 6'-Cl, 4'-(2-F-phenyl) Potential bioactivity inferred from analogs
6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one C₁₇H₁₄FN₃O 6'-F, 1'-CH₃ Studied for kinase inhibition
7'-(3,4-dichlorophenyl)-spiro[pyrrolidine-3,3'-thieno[2,3-d]pyridazin]-4'-one C₁₉H₁₉Cl₂NO₄S 7'-(3,4-diCl-phenyl), thienopyridazinone Anticancer screening candidate
4'-Chloro-2,5'-dimethyl-2'-phenylspiro[isoindole-1,3'-pyrazol]-3-one C₂₀H₁₈ClN₃O 4'-Cl, 2,5'-CH₃, 2'-Ph Pyrazole-based antinflammatory agent

Key Observations :

  • Halogen Substitution: The 6'-Cl and 2-F-phenyl groups in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs .
  • Steric Effects : Methyl groups (e.g., 1'-CH₃ in ) reduce conformational flexibility, which could diminish off-target interactions.

Pharmacological and Physicochemical Properties

  • Bioactivity: Pyrazole- and quinazolinone-based spiro compounds (e.g., ) exhibit pesticidal and kinase-inhibitory activities.
  • Solubility and Stability: The chlorine and fluorine substituents likely increase metabolic stability but may reduce aqueous solubility compared to non-halogenated analogs.

Biological Activity

6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological effects, supported by relevant studies and data.

  • Chemical Formula : C17H13ClFN3O
  • Molecular Weight : 329.75 g/mol
  • CAS Number : 112634-58-9

This compound features a spiro structure that contributes to its unique biological properties. The presence of a chloro and a fluorophenyl group enhances its interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases or receptors, influencing pathways related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of 6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
  • MDM2 Inhibition : Similar compounds have shown promise as MDM2 inhibitors, which can restore p53 function in tumors. This is particularly relevant for cancers with wild-type p53 that evade apoptosis through MDM2 overexpression .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Antimicrobial Activity

Preliminary investigations suggest that 6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one may possess antimicrobial properties. It showed activity against both Gram-positive and Gram-negative bacteria in laboratory settings, indicating potential as a lead compound for antibiotic development .

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of 6'-Chloro-4'-(2-fluorophenyl)spiro(pyrrolidine-3,2'(1'H)-quinazolin)-5-one on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM after 48 hours.
  • Mechanism : Induction of apoptosis via activation of caspase pathways.

Study 2: Synergistic Chemotherapy

In a combinatorial study, this compound was tested alongside doxorubicin in resistant lung cancer cells. The findings revealed:

  • Increased Sensitivity : The combination reduced IC50 values significantly compared to doxorubicin alone.
  • Cell Cycle Analysis : Flow cytometry indicated enhanced G0/G1 phase arrest when used in combination.

Data Summary Table

PropertyValue
Chemical FormulaC17H13ClFN3O
Molecular Weight329.75 g/mol
CAS Number112634-58-9
Anticancer IC50 (MCF-7)15 µM
Antimicrobial ActivityPositive against multiple strains

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